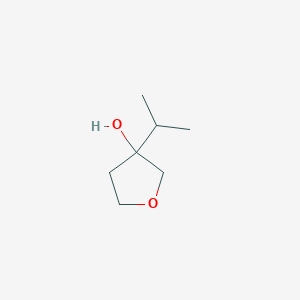
tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((terc-butoxicarbonil)(ciclopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo: es un compuesto orgánico complejo que presenta un anillo de pirrolidina, un anillo de piridina y un grupo protector terc-butoxicarbonil (Boc)
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica el uso de carbonato de terc-butilo (3-ciano-4,6-dimetilpiridin-2-il) como un reactivo de terc-butoxicarbonilación quimioselectivo para aminas aromáticas y alifáticas .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar el uso de líquidos iónicos a temperatura ambiente derivados de aminoácidos protegidos con terc-butoxicarbonil disponibles comercialmente. Estos aminoácidos protegidos se pueden usar como materiales de partida en la síntesis de dipéptidos con reactivos de acoplamiento de uso común .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(2-((terc-butoxicarbonil)(ciclopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos de piridina y pirrolidina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de solventes como etanol o diclorometano .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados del anillo de piridina, mientras que la reducción puede conducir a la formación de productos de amina reducida.
Aplicaciones Científicas De Investigación
Química
En química, el 2-(2-((terc-butoxicarbonil)(ciclopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento y desarrollo de fármacos .
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones entre pequeñas moléculas y objetivos biológicos. Sus características estructurales lo convierten en una herramienta valiosa para sondear los mecanismos de inhibición enzimática y unión a receptores.
Medicina
En medicina, el 2-(2-((terc-butoxicarbonil)(ciclopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo tiene aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos. Su capacidad de interactuar con objetivos moleculares específicos lo convierte en un candidato para el diseño y la optimización de fármacos.
Industria
En aplicaciones industriales, este compuesto se puede utilizar en la síntesis de materiales avanzados y productos químicos especiales. Su reactividad y estabilidad en diversas condiciones lo hacen adecuado para procesos de producción a gran escala .
Mecanismo De Acción
El mecanismo de acción del 2-(2-((terc-butoxicarbonil)(ciclopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías involucradas en estas interacciones pueden incluir la inhibición de la actividad enzimática o la activación de la señalización del receptor .
Comparación Con Compuestos Similares
Compuestos similares
- terc-butil 3-oxoazetina-1-carboxilato
- ®-2-aminometil-4-boc-morfolina
- terc-butil 4,4-difluoro-2-(hidroximetil)-pirrolidina-1-carboxilato
- clorhidrato de terc-butil 3-fenil-L-alaninato
- terc-butil 4-(6-aminopiridin-3-il)piperazina-1-carboxilato
Singularidad
Lo que diferencia al 2-(2-((terc-butoxicarbonil)(ciclopropil)amino)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo de compuestos similares es su combinación de un anillo de pirrolidina, un anillo de piridina y un grupo terc-butoxicarbonil. Esta estructura única proporciona propiedades de reactividad y unión distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C22H33N3O4 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-21(2,3)28-19(26)24-14-8-10-17(24)16-9-7-13-23-18(16)25(15-11-12-15)20(27)29-22(4,5)6/h7,9,13,15,17H,8,10-12,14H2,1-6H3 |
Clave InChI |
YCLLZKMQSYXEEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N(C3CC3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)




![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)
![3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11803782.png)

![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)




